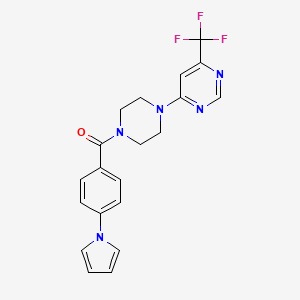
(4-(1H-Pyrrol-1-yl)phenyl)(4-(6-(Trifluormethyl)pyrimidin-4-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis . The pyrimidine ring could be formed through a Biginelli reaction . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic and planar, while the piperazine ring is non-aromatic and can adopt a chair conformation . The trifluoromethyl group is electron-withdrawing and could have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring is electron-rich and could undergo electrophilic substitution reactions . The pyrimidine ring could undergo nucleophilic substitution reactions at the carbon between the two nitrogen atoms . The piperazine ring could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make the compound a base . The trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Pyrrol und seine kondensierten Derivate haben in jüngster Zeit als potente Antikrebsmittel Aufmerksamkeit erregt . Mehrere Mechanismen sind an ihren zytotoxischen Aktivitäten beteiligt, wie z. B. die Hemmung der Dihydrofolat-Reduktase, die Hemmung der Tyrosinkinase, die Hemmung der Cyclin-abhängigen Kinase oder die Antagonisierung des Adenosinrezeptors .
Antibakterielle Aktivität
Pyrrole zeigen viele Arten biologischer Aktivität, z. B. die in vitro-antibakterielle Aktivität von neuartigen 3-(1H-Pyrrol-1-yl)-2-Oxazolidinon-Analoga .
Antiproliferative Aktivität
Es wurde über eine antiproliferative Aktivität in HL60-Zellen durch tetrasubstituierte Pyrrole berichtet .
Hemmer der Ras-Farnesyltransferase
Arylpyrrole wurden als potente Hemmer der Ras-Farnesyltransferase mit Regression von Tumoren, die in nackten Maus-Xenograft-Modellen gewachsen sind, berichtet .
Neuroprotektive/Anti-Neuroinflammatorische Mittel
In einer Studie wurden neue Triazol-Pyrimidin-Derivate als neuroprotektive/anti-neuroinflammatorische Mittel zur Behandlung neurodegenerativer Erkrankungen entwickelt .
6. Anwendungen in Solarzellen und Leuchtmitteln Konjugierte Polymere, die Pyrrolderivate enthalten können, wurden in Anwendungen wie Solarzellen und Leuchtmitteln eingesetzt .
7. Anwendungen in Kondensatoren und elektrochromen Geräten Konjugierte Polymere, einschließlich Pyrrolderivaten, wurden auch in Kondensatoren und elektrochromen Geräten eingesetzt .
Anwendungen in Biosensoren
Konjugierte Polymere, einschließlich Pyrrolderivaten, wurden bei der Entwicklung von Biosensoren eingesetzt .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)17-13-18(25-14-24-17)27-9-11-28(12-10-27)19(29)15-3-5-16(6-4-15)26-7-1-2-8-26/h1-8,13-14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKMYFFSFPXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
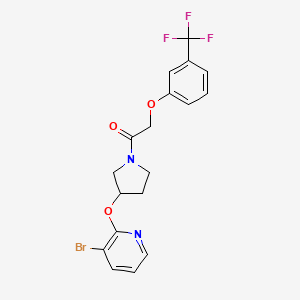
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)

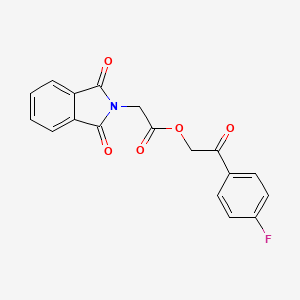
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)
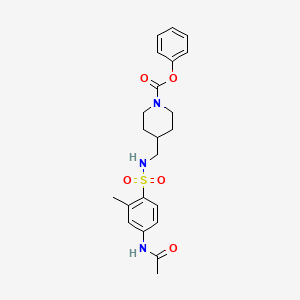
![2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2379128.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)
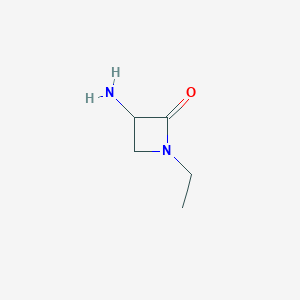
![N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2379134.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)
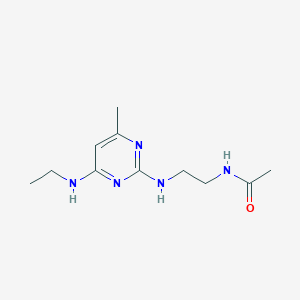
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)
![METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE](/img/structure/B2379141.png)
